2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 1330180-78-3
VCID: VC0142934
InChI: InChI=1S/C7H7NO4/c1-4-5(9)2-3-8(12)6(4)7(10)11/h2-3,12H,1H3,(H,10,11)
SMILES: CC1=C(N(C=CC1=O)O)C(=O)O
Molecular Formula: C7H7NO4
Molecular Weight: 169.136

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide

CAS No.: 1330180-78-3

Cat. No.: VC0142934

Molecular Formula: C7H7NO4

Molecular Weight: 169.136

* For research use only. Not for human or veterinary use.

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide - 1330180-78-3

Specification

CAS No. 1330180-78-3
Molecular Formula C7H7NO4
Molecular Weight 169.136
IUPAC Name 1-hydroxy-3-methyl-4-oxopyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H7NO4/c1-4-5(9)2-3-8(12)6(4)7(10)11/h2-3,12H,1H3,(H,10,11)
Standard InChI Key XAZSJHXJFNTOJA-UHFFFAOYSA-N
SMILES CC1=C(N(C=CC1=O)O)C(=O)O

Introduction

Chemical Identity and Basic Properties

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is a heterocyclic compound characterized by a pyridine core structure with multiple functional groups. The basic identity information is summarized in Table 1.

Table 1: Chemical Identity of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide

ParameterInformation
CAS Registry Number1330180-78-3
PubChem CID71749180
Molecular FormulaC₇H₇NO₄
Molecular Weight169.136 g/mol
IUPAC Name1-hydroxy-3-methyl-4-oxopyridine-2-carboxylic acid
Synonyms4-Hydroxy-3-methyl-2-pyridinecarboxylic Acid 1-Oxide
SMILESCC1=C(N(C=CC1=O)O)C(=O)O
InChIInChI=1S/C7H7NO4/c1-4-5(9)2-3-8(12)6(4)7(10)11/h2-3,12H,1H3,(H,10,11)
InChIKeyXAZSJHXJFNTOJA-UHFFFAOYSA-N

The compound features a pyridine ring with an N-oxide group at position 1, a carboxyl group at position 2, a methyl group at position 3, and a hydroxyl group at position 4 . The structural arrangement gives this molecule distinct chemical and potentially biological properties.

Structural Characteristics and Physicochemical Properties

Structural Features

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide possesses several key structural features that contribute to its chemical behavior:

  • The N-oxide group (N⁺-O⁻) at position 1

  • The carboxylic acid group (-COOH) at position 2

  • The methyl substituent (-CH₃) at position 3

  • The hydroxyl group (-OH) at position 4

The N-oxide moiety significantly alters the electronic distribution of the pyridine ring compared to non-oxidized pyridines, introducing a dipolar character to the molecule . The presence of both acidic (carboxyl and hydroxyl) groups creates potential hydrogen bonding sites, while the methyl group contributes electron density to the aromatic system.

Physicochemical Properties

Though direct experimental data for this specific compound is limited in the search results, Table 2 compiles the available and predictable physicochemical properties based on its structure.

Table 2: Physicochemical Properties of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide

PropertyValueSource/Note
Physical StateSolidPredicted based on structure
ColorNot specified-
SolubilityLikely soluble in polar solvents due to N-oxide and carboxyl groupsPredicted based on structure
Melting PointNot specified-
pKaEstimated ~2-3 (carboxyl group); ~9-10 (hydroxyl group)Predicted based on similar pyridine derivatives
Hydrogen Bond Donors2 (carboxyl OH, C4-OH)Based on structure
Hydrogen Bond Acceptors4 (N-oxide, carboxyl C=O, carboxyl OH, C4-OH)Based on structure

The compound's N-oxide functionality likely influences its solubility and acid-base behavior compared to non-oxidized pyridine derivatives . Studies on related pyridine N-oxides suggest enhanced water solubility compared to their non-oxidized counterparts.

Table 3 presents thermodynamic data for related compounds that may serve as a reference point for 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide.

Table 3: Thermodynamic Properties of Related Pyridine Derivatives

CompoundΔₑH°(combustion) (kJ·mol⁻¹)ΔfH°(cr) (kJ·mol⁻¹)ΔfH°(g) (kJ·mol⁻¹)
2-Pyridinecarboxylic acidNot providedNot provided-243.0 ± 2.6
3-Pyridinecarboxylic acidNot providedNot provided-221.5 ± 1.5
4-Pyridinecarboxylic acidNot providedNot provided-234.8 ± 4.7
2-Pyridinecarboxylic acid methyl esterNot providedNot provided-208.8 ± 1.8
3-Pyridinecarboxylic acid methyl esterNot providedNot provided-214.1 ± 2.0
4-Pyridinecarboxylic acid methyl esterNot providedNot provided-218.9 ± 1.8

Data compiled from reference

Research indicates that the presence of an N-oxide group influences the enthalpy of formation compared to the corresponding non-oxidized pyridine derivatives . Based on studies of similar compounds, the N-oxide functionality typically stabilizes the molecule through intramolecular hydrogen bonding when in proximity to hydroxyl or carboxyl groups.

Future Research Directions

  • Comprehensive characterization: Detailed spectroscopic, thermodynamic, and crystallographic studies would provide valuable fundamental data.

  • Biological activity screening: Systematic evaluation of antioxidant, antimicrobial, and other biological activities would clarify its pharmaceutical potential.

  • Coordination chemistry: Investigation of metal complexes with this ligand could yield materials with interesting catalytic or biological properties.

  • Structure-activity relationship studies: Synthesis and testing of structural analogs would help identify optimal substitution patterns for specific applications.

  • Green synthesis approaches: Development of environmentally friendly synthesis routes, potentially involving biocatalysis, would enhance its accessibility .

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